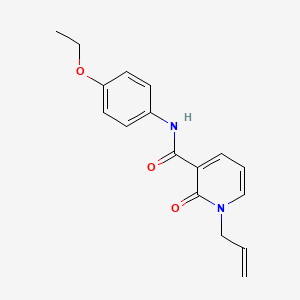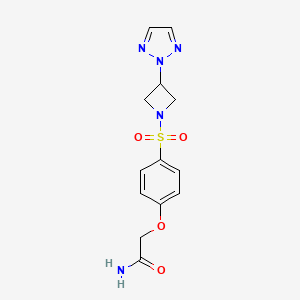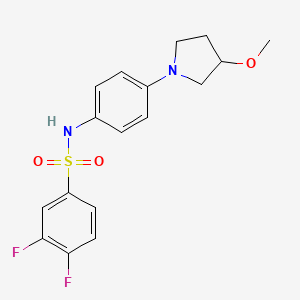
1-allyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, commonly referred to as AEPPC, is a chemical compound that has seen increasing use in laboratory experiments over the last few years. AEPPC is a derivative of pyridinecarboxamide, a compound that has been studied for its potential as a drug target. AEPPC has been found to exhibit a variety of biological and biochemical activities, making it a useful tool for scientists to study a range of biological processes.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Research on compounds structurally similar to "1-allyl-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide" often focuses on their molecular structure, synthesis, and potential as intermediates for further chemical reactions. For example, the study of solvated carboxamides reveals insights into their crystal structure and conformation, providing a foundation for understanding their chemical behavior and reactivity (Banerjee et al., 2002). Similarly, the synthesis of liquid crystalline compounds and their characterization, including morphological structure and thermal properties, indicate the versatility of carboxamide derivatives in material science (Qingjun, 2007).
Pharmacological Potential
Compounds related to "this compound" are investigated for their pharmacological potential, including antiviral, anticancer, and enzyme inhibitory activities. The discovery and development of selective kinase inhibitors for cancer therapy illustrate the therapeutic applications of such molecules (Schroeder et al., 2009). Additionally, the synthesis of new carboxamides with potential pharmacological activity highlights the ongoing exploration of these compounds for medical applications (Bijev et al., 2003).
Chemical Reactions and Catalysis
The exploration of chemical reactions, such as the Diels-Alder reaction, and the role of pyrone carboxamides in catalysis demonstrate the broad applicability of these compounds in synthetic chemistry. Studies on allylidenedihydropyridines and their conversion into various chemical structures reveal the potential of such compounds in creating complex molecules (Kakehi et al., 1977).
Material Science and Liquid Crystals
The synthesis and characterization of compounds with liquid crystalline properties indicate their potential in material science and technology. Research into the thermal properties and morphological structure of these compounds provides insights into their applicability in creating novel materials (Qingjun, 2007).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-11-19-12-5-6-15(17(19)21)16(20)18-13-7-9-14(10-8-13)22-4-2/h3,5-10,12H,1,4,11H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIUEHUSCUZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580990.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580994.png)
![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2580996.png)



![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581001.png)
![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)

![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)
![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)